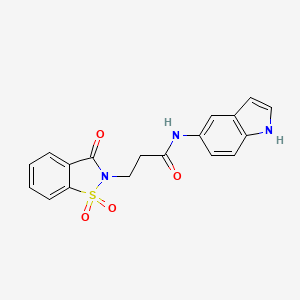![molecular formula C25H26N4 B12169937 2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole](/img/structure/B12169937.png)
2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲基-3-[(4-苯基哌嗪-1-基)(吡啶-3-基)甲基]-1H-吲哚是一种复杂的有机化合物 ,其吲哚核心 在2位被甲基 取代,并在3位被一个庞大的侧链取代。该侧链包含一个苯基哌嗪 部分和一个吡啶环 ,使该化合物在结构上独一无二,并在各个科学领域具有潜在的用途。
准备方法
合成路线和反应条件
2-甲基-3-[(4-苯基哌嗪-1-基)(吡啶-3-基)甲基]-1H-吲哚的合成通常涉及多步有机反应。一种常见的方法是从吲哚核心 的制备开始,然后在2位引入甲基 。随后通过一系列涉及形成苯基哌嗪 和吡啶 部分的反应构建侧链。关键步骤可能包括:
吲哚核心的形成: 可以通过费歇尔吲哚合成 来实现,其中苯肼 在酸性条件下与醛或酮反应。
甲基化: 在诸如碳酸钾 之类的碱存在下使用碘甲烷 可以将甲基 引入2位。
侧链构建: 苯基哌嗪 和吡啶 部分分别合成,然后通过亲核取代或其他合适的反应与吲哚核心 偶联。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用自动化反应器 、连续流化学 和先进的纯化技术,例如色谱法 和结晶法 。
化学反应分析
反应类型
2-甲基-3-[(4-苯基哌嗪-1-基)(吡啶-3-基)甲基]-1H-吲哚可以进行各种化学反应,包括:
氧化: 该化合物可以使用诸如高锰酸钾 或三氧化铬 之类的试剂氧化,可能导致形成酮 或羧酸 。
还原: 在钯催化剂 存在下,可以使用氢气 进行还原反应,从而导致双键的饱和或官能团的还原。
取代: 根据所使用的试剂和条件,亲核或亲电取代反应可以在吲哚核心 或侧链上的不同位置发生。
常用试剂和条件
氧化: 在酸性或碱性条件下使用高锰酸钾 、三氧化铬 或过氧化氢 。
还原: 使用碳载钯 上的氢气 、氢化锂铝 或硼氢化钠 。
取代: 使用诸如溴 或氯 之类的卤化剂、诸如胺 或硫醇 之类的亲核试剂以及诸如烷基卤化物 之类的亲电试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生酮 或羧酸 ,而还原可能产生饱和烃或醇。
科学研究应用
2-甲基-3-[(4-苯基哌嗪-1-基)(吡啶-3-基)甲基]-1H-吲哚具有广泛的科学研究应用:
化学: 该化合物可用作合成更复杂分子的构建块,在各种有机反应中用作前体。
生物学: 可以研究其潜在的生物活性,包括与酶或受体的相互作用。
医药: 可以研究其药理特性,例如治疗疾病的潜在治疗效果。
工业: 它可能在开发新材料、催化剂或其他工业产品中找到应用。
作用机制
2-甲基-3-[(4-苯基哌嗪-1-基)(吡啶-3-基)甲基]-1H-吲哚的作用机制取决于其与分子靶标的特定相互作用。这些可能包括:
分子靶标: 化合物结合或调节的酶、受体或其他蛋白质。
涉及的途径: 受化合物影响的信号转导途径、代谢途径或其他细胞过程。
确切的机制需要详细的研究,包括分子对接、生化测定和细胞实验。
相似化合物的比较
类似化合物
2-(4-甲基-2-苯基-1-哌嗪基)-3-吡啶甲醇: 一种具有类似哌嗪和吡啶结构的类似化合物。
N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺: 另一种具有苯基哌嗪部分和吡啶环的化合物。
独特性
2-甲基-3-[(4-苯基哌嗪-1-基)(吡啶-3-基)甲基]-1H-吲哚由于其在吲哚核心 上的特定取代模式以及苯基哌嗪 和吡啶 部分的存在而独一无二。这种结构上的独特性可能赋予其独特的化学和生物学特性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C25H26N4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
2-methyl-3-[(4-phenylpiperazin-1-yl)-pyridin-3-ylmethyl]-1H-indole |
InChI |
InChI=1S/C25H26N4/c1-19-24(22-11-5-6-12-23(22)27-19)25(20-8-7-13-26-18-20)29-16-14-28(15-17-29)21-9-3-2-4-10-21/h2-13,18,25,27H,14-17H2,1H3 |
InChI 键 |
RZMUKHRIQCNNCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one](/img/structure/B12169854.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12169867.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12169880.png)
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12169881.png)
![N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B12169887.png)

![2-{(Z)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12169902.png)
![1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide](/img/structure/B12169903.png)

![4-(3,4-dichlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12169914.png)
![methyl 4-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12169929.png)


